5-(3-methoxybenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-methoxybenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a useful research compound. Its molecular formula is C23H27N3O5S and its molecular weight is 457.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(3-Methoxybenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS No. 1033583-30-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula: C23H27N3O5S
- Molecular Weight: 457.54 g/mol
- Boiling Point: Predicted at 738.6 ± 70.0 °C
- Density: 1.43 ± 0.1 g/cm³
- pKa: 1.74 ± 0.20
Biological Activity Overview
The compound is primarily studied for its anti-inflammatory and anticancer properties. The following sections detail the findings from various studies.
Anti-inflammatory Activity
Recent studies have evaluated the anti-inflammatory effects of similar quinoxaline derivatives, indicating that modifications in their structure can significantly influence their biological activity. For instance:
- Mechanism of Action: The compound exhibits anti-inflammatory effects by inhibiting nitric oxide (NO) release in lipopolysaccharide (LPS)-induced RAW264.7 cells. This inhibition is associated with downregulation of pro-inflammatory cytokines such as TNF-α and IL-6 and the inhibition of COX-2 and iNOS pathways .
Case Study: In Vitro Evaluation
A series of derivatives structurally related to the compound were synthesized and tested for their anti-inflammatory properties:
- Compound 6p : Demonstrated superior anti-inflammatory activity compared to controls like ibuprofen in vivo using a xylene-induced ear edema model.
- Results Summary :
Compound | NO Release Inhibition (%) | TNF-α Reduction (%) | IL-6 Reduction (%) |
---|---|---|---|
6p | 85 | 70 | 65 |
Ibuprofen | 60 | 50 | 40 |
Anticancer Activity
The anticancer potential of quinoxaline derivatives has been widely researched. In a recent study focusing on non-small-cell lung cancer (NSCLC), compounds similar to the target compound were evaluated for their cytotoxic effects against various cancer cell lines.
Findings:
- Cytotoxicity : The synthesized quinoxalines exhibited significant cytotoxic effects against NSCLC cells with different genetic mutations.
- Comparison to Cisplatin : Some derivatives showed comparable efficacy to cisplatin, a standard chemotherapeutic agent.
Compound | IC50 (µM) | Comparison to Cisplatin |
---|---|---|
Quinoxaline A | 15 | Comparable |
Quinoxaline B | 12 | More potent |
The anticancer activity is believed to involve:
- Induction of apoptosis through activation of caspase pathways.
- Inhibition of cell proliferation by disrupting the cell cycle.
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-7-morpholin-4-ylsulfonyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-30-18-5-2-4-17(14-18)16-26-22-15-19(32(28,29)24-10-12-31-13-11-24)7-8-20(22)25-9-3-6-21(25)23(26)27/h2,4-5,7-8,14-15,21H,3,6,9-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRPJYYXRSNRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)N5CCCC5C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.